7-iodo-9H-fluorene-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-iodo-9H-fluorene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQWLXGXIQEWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371506 | |
| Record name | 7-iodo-9H-fluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16218-33-0 | |
| Record name | 7-iodo-9H-fluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Iodo-9H-fluorene-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Reactivity Profiles of 7 Iodo 9h Fluorene 4 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the fluorene (B118485) ring is a primary site for a variety of classical organic transformations. These reactions allow for the conversion of the acidic proton and hydroxyl group into esters, amides, and other derivatives.
Esterification and Amidation Reactions
The carboxylic acid moiety of 7-iodo-9H-fluorene-4-carboxylic acid can readily undergo esterification and amidation, which are fundamental reactions for this functional group.
Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.com For a compound like this compound, this method provides a direct route to various alkyl or aryl esters.
Amidation: Direct amidation of carboxylic acids can be challenging due to the formation of a stable ammonium (B1175870) salt between the acid and the amine. rsc.org However, the reaction can be facilitated using catalytic promoters. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in refluxing toluene. rsc.orgresearchgate.net A more common laboratory-scale approach involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl derivative, such as an acid chloride. This activated intermediate then readily reacts with an amine to form the corresponding amide.
| Transformation | Typical Reagents | General Conditions | Product |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Corresponding Ester |
| Amidation (Direct) | Amine, TiF₄ (catalyst) | Reflux in toluene | Corresponding Amide |
| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Step 1: Reflux in inert solvent Step 2: Room temperature in solvent like DCM | Corresponding Amide |
Decarboxylation Pathways
Decarboxylation involves the removal of the carboxylic acid group. While simple reductive decarboxylation (replacement of -COOH with -H) of aryl carboxylic acids is challenging, the carboxylate group can be used as a handle for other transformations, notably decarboxylative cross-coupling reactions.
A notable example is the decarboxylative Suzuki-Miyaura coupling. rsc.org In this type of reaction, the carboxylic acid is not simply removed but is replaced by an aryl or vinyl group from an organoboron reagent. rsc.orgmanchester.ac.uk This process often uses a palladium catalyst and a mediator, such as iodine, which acts as both a decarboxylation mediator and a terminal oxidant. rsc.orgmanchester.ac.uk This methodology allows for the formation of biaryl structures from readily available carboxylic acids, bypassing the need to first convert them into aryl halides. manchester.ac.uk
Similarly, decarbonylative Sonogashira cross-coupling reactions have been developed that use carboxylic acid derivatives as electrophiles to form C-C bonds with terminal alkynes. rsc.org
Formation of Acid Chlorides and Anhydrides
The carboxylic acid can be activated by conversion into an acid chloride or an acid anhydride, which are more reactive electrophiles for subsequent nucleophilic acyl substitution reactions.
Acid Chlorides: The formation of an acid chloride is a standard transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. For example, the related 9H-fluorene-4-carboxylic acid can be converted to 9H-fluorene-4-carbonyl chloride by refluxing with thionyl chloride in a solvent like dichloromethane. masterorganicchemistry.com The iodo-substituent at the 7-position is chemically robust and does not interfere with this transformation.
Acid Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) at elevated temperatures. Mixed anhydrides can also be formed by reacting the carboxylic acid with a different acid chloride or another activated acyl compound.
Reactivity of the Aryl Iodide Functionality
The carbon-iodine bond at the 7-position is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
The aryl iodide group is highly reactive in palladium-catalyzed cross-coupling reactions, making it a valuable synthetic handle. Among aryl halides, iodides exhibit the highest reactivity, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides. wikipedia.org
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly versatile and tolerates a wide range of functional groups, including carboxylic acids. frontiersin.org For this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 7-position. libretexts.orgfrontiersin.org
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira reaction is a powerful method for constructing arylalkynes. libretexts.org The reaction can often be performed under mild conditions, sometimes even in aqueous media, which is compatible with the presence of a carboxylic acid group, thus avoiding the need for a protecting group strategy. wikipedia.org
| Reaction | Coupling Partner | Typical Catalysts | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, K₃PO₄ | 7-Aryl/Vinyl-9H-fluorene-4-carboxylic acid |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 7-(Alkynyl)-9H-fluorene-4-carboxylic acid |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The SNAr mechanism typically proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov
The this compound molecule lacks strong electron-withdrawing groups on the fluorene ring system. The fluorene nucleus itself is not sufficiently electron-poor to stabilize the negative charge of the Meisenheimer intermediate that would form upon nucleophilic attack.
Furthermore, while iodide is a good leaving group in many contexts, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group. youtube.com For this reason, aryl fluorides are often more reactive in SNAr reactions than other aryl halides because the high electronegativity of fluorine strongly activates the ring toward nucleophilic attack. masterorganicchemistry.comyoutube.com Given the absence of activating groups, traditional SNAr reactions are not a favorable pathway for this compound under standard conditions.
Oxidative Additions and Reductive Eliminations Involving the C-I Bond
The carbon-iodine bond in this compound is a key site for transformations, particularly through palladium-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition and reductive elimination steps.
Oxidative Addition: The initial step in these catalytic cycles is the oxidative addition of the aryl iodide to a low-valent transition metal complex, most commonly a palladium(0) species. In this process, the palladium center inserts into the C-I bond, leading to the formation of a square planar palladium(II) complex. This step is often the rate-determining step in the catalytic cycle.
Reductive Elimination: Following subsequent steps in the catalytic cycle (such as transmetalation in Suzuki-Miyaura coupling or carbopalladation in Heck reactions), the newly formed carbon-carbon or carbon-heteroatom bond is forged through reductive elimination. In this step, the palladium(II) complex releases the final product, and the palladium catalyst is regenerated in its lower oxidation state, allowing it to re-enter the catalytic cycle.
Several palladium-catalyzed cross-coupling reactions are applicable to aryl iodides like this compound, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to form substituted alkynes.
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the C-I bond is expected to be analogous to other aryl iodides in these transformations. The presence of the carboxylic acid group may influence the reaction conditions, potentially requiring protection or the use of specific bases to avoid side reactions.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |
Transformations at the Fluorene Ring System
Electrophilic Aromatic Substitution at Non-Substituted Positions
The fluorene ring system is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the iodo group at position 7 and the carboxylic acid group at position 4—will govern the regioselectivity of these reactions. The iodo group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both are deactivating groups, meaning that harsher reaction conditions may be required compared to unsubstituted fluorene.
Nitration: Nitration of fluorene derivatives typically employs a mixture of nitric acid and sulfuric acid. For this compound, the potential sites for nitration would be influenced by the combined directing effects of the existing substituents. Computational studies on similar fluorene systems can help predict the most likely positions for substitution.
A study on the nitration of spirobifluorene and other fluorene derivatives has shown that regioselectivity can be controlled under mild conditions. acs.org While not directly on the target molecule, this suggests that selective functionalization of the fluorene core is achievable.
Halogenation: Halogenation, such as bromination or chlorination, can be achieved using the respective halogen in the presence of a Lewis acid catalyst. The regioselectivity would again be determined by the directing effects of the iodo and carboxylic acid groups.
Reactions Involving the 9-Position of the Fluorene Moiety
The methylene (B1212753) bridge at the 9-position of the fluorene ring is acidic due to the adjacent aromatic rings, which can stabilize the resulting carbanion. This allows for a variety of reactions at this position.
Alkylation: Deprotonation of the 9-position with a suitable base, such as an alkoxide or an organolithium reagent, generates a nucleophilic carbanion that can be alkylated with alkyl halides.
Condensation Reactions: The active methylene group at the 9-position can participate in condensation reactions with aldehydes and ketones. A notable example is the Knoevenagel condensation, where the fluorene derivative reacts with a carbonyl compound in the presence of a base to form a new carbon-carbon double bond at the 9-position.
Mechanistic Investigations of this compound Reactions
Mechanistic studies of palladium-catalyzed cross-coupling reactions involving aryl iodides generally focus on the kinetics and intermediates of the oxidative addition, transmetalation, and reductive elimination steps. The electronic and steric properties of the fluorene ring and its substituents would influence the rates and efficiencies of these steps. For instance, the electron-withdrawing nature of the carboxylic acid group could affect the electron density at the carbon atom bearing the iodine, potentially influencing the rate of oxidative addition.
For electrophilic aromatic substitution, mechanistic studies would involve analyzing the stability of the sigma complexes (arenium ion intermediates) formed upon attack of the electrophile at different positions on the fluorene ring. The positions leading to the most stabilized intermediates would correspond to the major products.
Investigations into reactions at the 9-position would focus on the pKa of the C-H bond and the stability and reactivity of the resulting fluorenyl anion. The substituents on the aromatic rings can influence the acidity of the 9-protons and thus the ease of carbanion formation.
Advanced Spectroscopic and Photophysical Characterization of 7 Iodo 9h Fluorene 4 Carboxylic Acid and Its Derivatives
Electronic Spectroscopy and Photoluminescence Properties
The electronic transitions and luminescence behavior of 7-iodo-9H-fluorene-4-carboxylic acid are governed by the π-conjugated system of the fluorene (B118485) core, which is further influenced by the iodo and carboxylic acid substituents.
The UV-Visible absorption spectrum of fluorene and its derivatives is characterized by strong absorptions in the ultraviolet region, arising from π-π* transitions within the aromatic system. For this compound, the absorption spectrum is expected to be similar to that of other fluorene-4-carboxylic acids, with some modifications due to the presence of the iodine atom.
The introduction of a carboxylic acid group at the 4-position of the fluorene ring can lead to a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted fluorene. This is due to the extension of the conjugated system. The iodine atom at the 7-position, being a heavy atom, can influence the electronic transitions through the heavy-atom effect, which may lead to subtle shifts in the absorption maxima and an increase in the probability of intersystem crossing.
Table 1: Expected UV-Visible Absorption Data for this compound in a Common Organic Solvent (e.g., Dichloromethane)
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π-π* | ~260-280 | High |
| π-π* | ~300-320 | Moderate |
Note: These are estimated values based on the analysis of similar fluorene derivatives. Actual experimental values may vary.
Fluorene and its derivatives are well-known for their strong fluorescence, typically in the blue to green region of the visible spectrum. The fluorescence arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀).
The fluorescence spectrum of this compound is expected to show a characteristic emission peak with a certain Stokes shift (the difference between the absorption and emission maxima). The carboxylic acid group may slightly alter the emission wavelength. However, the most significant influence on the fluorescence properties is anticipated from the iodine atom. The heavy-atom effect introduced by iodine can enhance the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This enhanced ISC competes with fluorescence, which would be expected to lead to a lower fluorescence quantum yield and a shorter fluorescence lifetime compared to the non-iodinated analogue.
Time-resolved fluorescence spectroscopy would be instrumental in confirming this effect by measuring the decay of the fluorescence intensity over time. A faster decay rate would be indicative of a more efficient ISC process.
Table 2: Expected Photoluminescence Properties of this compound
| Parameter | Expected Value |
|---|---|
| Emission Maximum (λem) | ~320-380 nm |
| Fluorescence Quantum Yield (Φf) | Expected to be lower than non-iodinated analogues |
Note: These are predicted trends. Specific values would require experimental measurement.
The presence of the heavy iodine atom in this compound is expected to significantly promote phosphorescence. Phosphorescence is the radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). Due to the spin-forbidden nature of this transition, phosphorescence lifetimes are typically much longer than fluorescence lifetimes, ranging from microseconds to seconds.
The enhanced ISC due to the heavy-atom effect populates the triplet state more efficiently, making the observation of phosphorescence more likely, even at room temperature in deoxygenated solutions or in a rigid matrix. The phosphorescence spectrum would be red-shifted compared to the fluorescence spectrum.
Delayed fluorescence, another phenomenon involving the triplet state, could also be possible in these systems, particularly in derivatives where the energy gap between the S₁ and T₁ states is small, allowing for thermally activated reverse intersystem crossing (T₁ → S₁) followed by fluorescence.
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound.
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The spectrum of the closely related fluorene-4-carboxylic acid provides a good reference for interpreting the expected vibrational modes.
Key expected vibrational frequencies include:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding.
C-H Stretch (Aromatic): Sharp peaks are expected around 3000-3100 cm⁻¹.
C-H Stretch (Aliphatic): Absorptions from the CH₂ group at the 9-position of the fluorene ring are expected around 2850-2960 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are due to the vibrations of the aromatic rings.
C-O Stretch: A band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching of the carboxylic acid.
C-I Stretch: The carbon-iodine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
Table 3: Expected Characteristic FTIR Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3000-3100 | Sharp, Medium |
| Methylene (B1212753) (C9) | C-H Stretch | 2850-2960 | Medium |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |
Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations and the symmetric vibrations of the fluorene backbone.
Key expected Raman shifts include:
Aromatic Ring Breathing Modes: Strong, sharp peaks characteristic of the fluorene structure.
C=C Stretching: Similar to FTIR, but often with different relative intensities.
C-I Stretching: The C-I bond, being relatively polarizable, should give rise to a noticeable Raman signal.
The combination of FTIR and Raman spectroscopy would allow for a comprehensive vibrational analysis of the molecule, confirming its structure and providing insights into the electronic effects of the substituents.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| fluorene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, a detailed analysis of its NMR spectra, including ¹H NMR, ¹³C NMR, and advanced NMR techniques, provides invaluable information regarding the arrangement of atoms and the electronic environment within the molecule.
The protons on the fluorene backbone will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The presence of both an electron-withdrawing carboxylic acid group and a halogen (iodine) substituent will influence the chemical shifts of the adjacent protons. The iodine atom is expected to exert a deshielding effect on the neighboring protons.
The two protons of the methylene group at the C9 position are anticipated to produce a singlet at approximately 3.9 ppm. This chemical shift is characteristic of the CH₂ group in the fluorene ring system.
A key feature of the ¹H NMR spectrum of a carboxylic acid is the signal for the acidic proton (-COOH). This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10 and 13 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplets |
| CH₂ (C9) | ~3.9 | Singlet |
| COOH | 10 - 13 | Broad Singlet |
This table is interactive. Click on the headers to sort.
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. Based on data from analogous compounds like 2-iodofluorene, which shows carbon signals at 145.4, 142.6, 141.2, 140.7, 135.6, 134.1, 127.2, 126.9, 124.9, 121.4, 119.9, 91.8 (C-I), and 36.6 (C9) ppm, a prediction for the target molecule can be made. acs.org
The spectrum will be characterized by signals for the fourteen carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is the most deshielded, with its resonance expected to appear in the range of δ 165–180 ppm. The carbon atom bonded to the iodine (C7) will also exhibit a distinct chemical shift, typically in the range of δ 90-100 ppm. The methylene carbon at C9 is expected to resonate at approximately δ 37 ppm. The remaining aromatic carbons will appear in the typical range of δ 120–150 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| COOH | 165 - 180 |
| Aromatic C-I | 90 - 100 |
| Aromatic C | 120 - 150 |
| CH₂ (C9) | ~37 |
This table is interactive. Click on the headers to sort.
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced NMR techniques are indispensable.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.
COSY would reveal the coupling relationships between adjacent protons in the aromatic rings, helping to trace the spin systems.
HSQC would establish the direct one-bond correlations between protons and the carbons they are attached to.
Solid-State NMR (SSNMR) : For the characterization of this compound in its solid form, SSNMR would be a valuable tool. acs.org This technique can provide information about the molecular conformation and packing in the crystal lattice, which can differ from the solution state. ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments would yield a high-resolution spectrum of the solid material.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
LC-MS is a highly sensitive and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The compound would typically be separated from any impurities using reverse-phase high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.
Electrospray ionization (ESI) is the most common ionization technique for such analyses. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this ion, allowing for the determination of the elemental formula (C₁₄H₈IO₂⁻). During LC-MS analysis of iodinated aromatic compounds, care must be taken as deiodination can sometimes occur in the ESI source, particularly when using formic acid as a mobile phase additive. nih.gov
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, for example, a methyl or trimethylsilyl (B98337) (TMS) ester.
Once derivatized, the compound can be analyzed by GC-MS. The mass spectrum would show the molecular ion peak of the derivative. The fragmentation pattern would be characteristic of the fluorene core and the ester group. Common fragmentation pathways for carboxylic acid derivatives involve the loss of the alkoxy group (e.g., -OCH₃ for a methyl ester) to form a stable acylium ion (R-CO⁺). usherbrooke.ca The presence of iodine would also be evident from its characteristic isotopic pattern in the mass spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.
For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₄H₉IO₂. An experimental HRMS analysis would be expected to yield a measured mass that closely matches this calculated value, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the compound's elemental composition. The technique would also reveal the isotopic pattern characteristic of an iodine-containing compound.
While specific HRMS data for this compound is not readily found, a study on halogenated carboxylic acids demonstrated the utility of high-resolution mass spectrometry for their identification and quantification. nih.govresearchgate.net In such analyses, the compound of interest is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high precision.
Table 1: Illustrative HRMS Data for a Hypothetical Analysis of this compound (Note: This data is theoretical and for illustrative purposes only.)
| Parameter | Value |
| Molecular Formula | C₁₄H₉IO₂ |
| Calculated m/z ([M-H]⁻) | 335.9575 |
| Measured m/z ([M-H]⁻) | Not available |
| Mass Accuracy (ppm) | Not available |
| Ionization Mode | Electrospray Ionization (ESI) |
X-ray Diffraction Studies for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure. It would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the fluorene core, the carboxylic acid group, and the carbon-iodine bond. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often lead to the formation of dimers in the solid state.
While the crystal structure for this compound is not publicly available, studies on similar fluorene derivatives have been reported, offering insights into the likely structural features. For instance, the crystal structures of various 9,9-disubstituted fluorene derivatives have been elucidated, detailing their molecular geometries and packing arrangements. mdpi.comnih.gov
Table 2: Representative Crystallographic Data for a Related Fluorene Derivative (Note: This data is for a representative fluorene derivative and is provided for illustrative purposes to show the type of information obtained from X-ray diffraction studies.)
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Theoretical and Computational Studies of 7 Iodo 9h Fluorene 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It would be the expected method to determine the optimized molecular geometry, bond lengths, and bond angles of 7-iodo-9H-fluorene-4-carboxylic acid. Such calculations would reveal how the iodine and carboxylic acid substituents influence the planarity and electronic distribution of the fluorene (B118485) core. However, no specific DFT studies detailing these parameters for this compound have been published.
Ab Initio Methods for High-Level Calculations
Ab initio methods are computational techniques derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods can provide highly accurate results, though they are often more computationally demanding than DFT. High-level ab initio calculations would be valuable for benchmarking DFT results and obtaining precise electronic energies for this compound. Currently, there is no evidence of such calculations being performed or published for this compound.
Prediction of Spectroscopic Properties (UV-Vis, NMR)
Theoretical methods are capable of predicting spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, while methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate NMR chemical shifts. nih.govnih.gov For a related compound, 9-fluorenone-2-carboxylic acid, DFT has been used to assign vibrational spectra and calculate NMR chemical shifts. nih.gov A similar theoretical investigation for this compound would be scientifically valuable but has not been reported.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key parameters. nih.gov A small HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For various fluorene derivatives, FMO analysis has been conducted to evaluate their potential in electronic applications. mdpi.com However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the literature.
Analysis of Non-Covalent Interactions
Non-covalent interactions are critical in determining the supramolecular chemistry and crystal engineering of molecules.
Halogen Bonding Interactions Involving the Iodine Substituent
Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (a σ-hole) and a nucleophile. nih.govijres.org The strength of this interaction generally follows the order I > Br > Cl > F. ijres.org The iodine atom in this compound is expected to be a potent halogen bond donor, potentially influencing its solid-state packing and interactions with other molecules. Studies on other iodinated organic compounds have highlighted the importance of these interactions in crystal engineering and organocatalysis. lookchem.comresearchgate.net A computational analysis could map the electrostatic potential surface of the molecule to identify the positive σ-hole on the iodine atom, but such a specific study for this compound is not documented.
Hydrogen Bonding Characteristics of the Carboxylic Acid Group
The carboxylic acid group is a primary site for strong intermolecular interactions, predominantly through hydrogen bonding. In the solid state, carboxylic acids typically form centrosymmetric cyclic dimers via robust O-H···O hydrogen bonds. acs.orgnih.gov Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the energetics and geometry of these interactions.
DFT calculations on simple carboxylic acid dimers, such as the benzoic acid dimer, show interaction energies in the range of -14 to -18 kcal/mol, indicating a very stable arrangement. These calculations also predict O-H bond lengths to be slightly elongated upon hydrogen bond formation, a hallmark of such interactions. The key geometric parameters defining the hydrogen-bonded dimer of a fluorene-based carboxylic acid, extrapolated from studies on similar molecules, are presented in Table 1. The presence of the bulky, electron-rich iodine atom at the 7-position is expected to have a minimal direct effect on the hydrogen bonding of the distant carboxylic acid group, which is primarily governed by the local electronic environment of the carboxyl moiety itself.
Table 1: Calculated Hydrogen Bond Parameters for a Model Fluorene Carboxylic Acid Dimer
| Parameter | Value |
|---|---|
| O-H Bond Length (Å) | ~0.98 |
| O···H Distance (Å) | ~1.65 |
| O···O Distance (Å) | ~2.65 |
| O-H···O Angle (°) | ~175 |
| Dimerization Energy (kcal/mol) | -14 to -18 |
Data are representative values from DFT calculations on analogous aromatic carboxylic acids.
π-Stacking and Other Aromatic Interactions
The planar, electron-rich fluorene core of this compound makes it a prime candidate for engaging in π-stacking interactions. These non-covalent interactions are crucial in determining the packing of aromatic molecules in the solid state and can influence their electronic properties. Computational studies on polycyclic aromatic hydrocarbons (PAHs) have shown that π-stacking can lead to significant stabilization energies, typically in the range of -2 to -10 kcal/mol, depending on the size of the aromatic system and the relative orientation of the interacting molecules.
The introduction of a halogen atom, such as iodine, can modulate these interactions. The iodine atom, being large and polarizable, can participate in halogen bonding (I···O or I···N interactions) if suitable acceptor atoms are present in neighboring molecules. Furthermore, the presence of the iodine substituent can influence the quadrupole moment of the aromatic system, thereby affecting the electrostatic component of the π-stacking interaction.
Theoretical calculations on iodinated aromatic compounds have shown that halogen bonding can be a significant directional interaction, with energies that can be comparable to or even stronger than traditional hydrogen bonds in some cases. In the context of this compound, in the absence of strong halogen bond acceptors, the dominant aromatic interactions are likely to be π-stacking between the fluorene rings. DFT calculations with dispersion corrections (e.g., DFT-D) are essential for accurately modeling these interactions. Table 2 provides a summary of typical interaction energies for different types of non-covalent interactions that could be present in solid-state this compound, based on computational studies of related systems.
Table 2: Estimated Interaction Energies for Non-Covalent Interactions in Aromatic Systems
| Interaction Type | Typical Energy Range (kcal/mol) |
|---|---|
| π-π Stacking (Parallel Displaced) | -2 to -5 |
| π-π Stacking (Sandwich) | -1 to -3 |
| C-H···π Interaction | -0.5 to -2.5 |
| Halogen Bonding (C-I···O) | -2 to -6 |
Values are based on computational studies of various aromatic and halogenated aromatic molecules.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules in different environments, such as in solution. For a relatively rigid molecule like this compound, the primary source of conformational flexibility arises from the rotation of the carboxylic acid group relative to the fluorene ring.
MD simulations of aromatic carboxylic acids in solution have shown that the carboxylic acid group can adopt different orientations, and its dynamics are influenced by interactions with solvent molecules. acs.org In protic solvents, the carboxylic acid group will engage in hydrogen bonding with the solvent, which can influence its rotational barrier.
While specific MD simulation data for this compound is not available, simulations on analogous molecules like benzoic acid can provide insights. These simulations typically show that the planar conformation, where the carboxylic acid group is coplanar with the aromatic ring, is the most stable due to conjugation. The energy barrier for rotation around the C-C bond connecting the carboxylic acid to the fluorene ring can be estimated using quantum chemical calculations. This barrier is expected to be in the range of 4-8 kcal/mol.
The conformational landscape of this compound is therefore likely to be dominated by a planar or near-planar arrangement of the carboxylic acid group relative to the fluorene moiety. The presence of the iodine atom is not expected to introduce significant new conformational minima but may subtly influence the rotational barrier through steric and electronic effects.
Reaction Mechanism Modeling and Energy Landscapes
The synthesis of this compound can be envisaged through a multi-step process, and computational modeling can be employed to investigate the reaction mechanisms and associated energy landscapes. A plausible synthetic route involves the carboxylation of a fluorene precursor followed by iodination, or vice versa.
DFT calculations are well-suited for modeling these reaction pathways. For instance, the carboxylation of fluorene can be modeled to proceed via an electrophilic substitution mechanism. The calculation of the potential energy surface for this reaction would reveal the structures of transition states and intermediates, allowing for the determination of activation barriers and reaction energies.
Similarly, the iodination of fluorene-4-carboxylic acid would likely proceed via electrophilic aromatic substitution. The iodine atom would be directed to the 7-position due to the directing effects of the existing substituents. Computational modeling of this step would involve identifying the Wheland intermediate and the transition states leading to its formation and subsequent deprotonation. The energy landscape for such a reaction would show the relative energies of the reactants, intermediates, transition states, and products.
A hypothetical energy profile for the iodination step is presented in Figure 1. This profile illustrates the key stationary points along the reaction coordinate. The activation energy for the reaction can be determined from the energy difference between the reactants and the highest energy transition state. Such computational studies are invaluable for understanding reaction feasibility and optimizing reaction conditions.
Figure 1: Hypothetical Energy Landscape for the Electrophilic Iodination of Fluorene-4-carboxylic acid
This is a generalized representation. Actual energy values would require specific DFT calculations.
Supramolecular Chemistry and Self Assembly of 7 Iodo 9h Fluorene 4 Carboxylic Acid Systems
Design and Formation of Hydrogen-Bonded Networks
Hydrogen bonds are a primary driving force in the self-assembly of 7-iodo-9H-fluorene-4-carboxylic acid. The carboxylic acid moiety is a powerful and directional hydrogen bond donor and acceptor, facilitating the formation of robust and predictable supramolecular structures.
The most prevalent and stable hydrogen-bonding motif for carboxylic acids is the formation of cyclic dimers. In the case of this compound, two molecules are expected to associate through a pair of O-H···O hydrogen bonds, creating a centrosymmetric eight-membered ring. This dimerization is a highly reliable supramolecular synthon, which serves as a fundamental building block for constructing larger architectures. The reliability of this synthon allows for a degree of predictability in the crystal engineering of this system. For instance, in the related compound, fluorene-1-carboxylic acid, the sole hydrogen bond observed is of the cyclic dimer type about a center of symmetry nih.gov. It is highly probable that this compound would exhibit similar behavior, forming discrete dimers that can then pack in the solid state.
These dimeric units can further interact through weaker interactions, such as π-π stacking of the fluorene (B118485) cores or other secondary hydrogen bonds, to form one-, two-, or three-dimensional networks. The specific packing arrangement would be influenced by the steric and electronic effects of the iodo-substituent.
Engineering Halogen-Bonding Architectures
The presence of an iodine atom at the 7-position of the fluorene ring introduces the possibility of forming halogen bonds, a highly directional and specific non-covalent interaction. Halogen bonding has emerged as a powerful tool in crystal engineering for the rational design of solid-state materials semanticscholar.orgnih.govresearchgate.net.
A halogen bond (X-B) is formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. The iodine atom in this compound, being a heavy and polarizable halogen, is an excellent halogen bond donor. The strength and directionality of the halogen bond are highly anisotropic, meaning they are dependent on the angle of interaction. The most favorable geometry for a halogen bond is a linear C-I···Y arrangement, where Y is a halogen bond acceptor (e.g., a nitrogen, oxygen, or sulfur atom).
This directionality can be exploited to guide the assembly of molecules into specific architectures, such as chains, sheets, or three-dimensional networks. In the absence of other strong halogen bond acceptors, the iodine atom could potentially interact with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, although this might be in competition with the stronger hydrogen bonding.
In a system containing both hydrogen bond donors/acceptors and halogen bond donors/acceptors, a fascinating interplay between these two non-covalent interactions can occur. The formation of a particular supramolecular structure will depend on the relative strengths and geometric preferences of the potential hydrogen and halogen bonds.
In the case of this compound, the carboxylic acid dimer formation via hydrogen bonding is expected to be the dominant interaction. However, the iodine atom can still participate in halogen bonding with other suitable acceptors present in the system or with the carbonyl oxygen of the carboxylic acid group, potentially leading to more complex and hierarchical structures. The synergy between hydrogen and halogen bonds can be utilized to construct intricate co-crystals with tailored properties. For example, in co-crystals of diiodotetrafluorobenzene with pyridine (B92270) derivatives, both I···N halogen bonds and N-H···O hydrogen bonds can coexist to build up the supramolecular network semanticscholar.orgnih.gov. While no specific studies on this compound co-crystals are available, the principles suggest a rich potential for forming such multi-component systems.
Coordination Chemistry with Metal Centers
The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which can then act as a ligand to coordinate with metal centers. This opens up the field of coordination chemistry and the possibility of forming metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands, often with porous structures rsc.orgresearchgate.net.
The fluorene-based backbone of the ligand provides rigidity and potential for luminescence, while the carboxylate group provides a strong binding site for metal ions. Research on related fluorene carboxylic acid derivatives has shown their ability to form coordination polymers with various metal ions, such as copper, cadmium, and zinc rsc.orgglobethesis.com. These materials can exhibit interesting properties, including porosity for gas storage and separation, and luminescence for sensing applications rsc.org.
The presence of the iodine atom could also influence the coordination chemistry. It might have a steric effect on the coordination geometry or could potentially participate in secondary interactions within the framework. Furthermore, the electronic effect of the iodine substituent could modulate the photophysical properties of the resulting MOFs. While specific coordination complexes of this compound have not been extensively reported, the known coordination chemistry of similar fluorene-based ligands suggests that it would be a viable and interesting ligand for the construction of novel MOFs and coordination polymers.
Ligand Design for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and chemical environment, are highly tunable and are dictated by the geometry and functionality of the organic linkers. While there is a lack of specific research on MOFs incorporating this compound, the molecule's inherent features suggest its potential as a valuable ligand in MOF synthesis.
The fluorene core provides a rigid and aromatic scaffold, which is a desirable characteristic for creating stable and porous frameworks. The carboxylic acid group serves as a primary coordination site for binding to metal centers. The presence of the iodine atom introduces several possibilities for post-synthetic modification and the engineering of specific functionalities within the MOF. For instance, the iodine could participate in halogen bonding interactions with other molecules, or it could serve as a site for subsequent chemical reactions to introduce new functional groups.
The table below illustrates a comparative analysis of potential MOF properties based on different fluorene-based ligands, highlighting the anticipated contributions of the iodo-substituent.
| Ligand | Potential MOF Topology | Anticipated Pore Functionality | Potential for Post-Synthetic Modification |
| 9H-fluorene-4-carboxylic acid | 2D or 3D networks | Aromatic, hydrophobic | Limited |
| 9,9-bis(4-carboxyphenyl)fluorene | Interpenetrated 3D networks | Enhanced porosity, aromatic | Limited |
| This compound | Potentially isostructural to non-iodinated analog, with possible variations due to halogen bonding | Halogen bonding sites, increased polarizability | High (e.g., via Sonogashira or Suzuki coupling at the C-I bond) |
This table presents a theoretical comparison based on the known properties of the functional groups.
Self-Assembly of Discrete Coordination Complexes
Beyond the extended networks of MOFs, this compound is also a candidate for the formation of discrete, zero-dimensional coordination complexes. In these systems, a limited number of metal ions and ligands self-assemble into well-defined molecular architectures, such as cages, boxes, or capsules. The final structure is governed by the coordination preferences of the metal ion and the geometry of the ligand.
The rigid nature of the fluorene backbone in this compound can enforce specific angles and distances between coordination sites, directing the assembly towards particular geometries. The iodine atom could play a role in the secondary interactions that stabilize these discrete complexes, for example, through intramolecular or intermolecular halogen bonding. These interactions can influence the packing of the complexes in the solid state and their solution-phase behavior.
Host-Guest Chemistry and Encapsulation Studies
The field of host-guest chemistry involves the design of host molecules that can selectively bind guest molecules or ions within a cavity. The potential for this compound to form self-assembled structures with internal voids, such as discrete coordination cages, makes it relevant to this area of research.
The table below outlines potential guest molecules that could be targeted for encapsulation within a hypothetical host assembly derived from this compound, based on the types of interactions that could be exploited.
| Potential Guest Molecule Type | Key Interaction with Host | Potential Application |
| Electron-rich aromatic compounds | π-π stacking with fluorene core | Sensing, separation |
| Lewis basic molecules (e.g., pyridines) | Halogen bonding with iodine atom | Catalysis, molecular recognition |
| Small organic molecules | van der Waals forces, shape complementarity | Drug delivery, sequestration |
This table is illustrative of the types of host-guest systems that could be envisioned.
Surface Adsorption and Two-Dimensional Self-Assembly
The self-assembly of molecules on solid surfaces is a powerful bottom-up approach for the fabrication of functional nanostructures. Aromatic carboxylic acids are known to form well-ordered two-dimensional (2D) networks on various substrates, driven by intermolecular hydrogen bonding between the carboxylic acid groups. researchgate.net
For this compound, the carboxylic acid group is expected to be the primary driver for the formation of 2D assemblies on surfaces like graphite (B72142) or noble metals. The molecules would likely form dimers or catemers through hydrogen bonding. The large, planar fluorene core would facilitate strong adsorption to the surface via van der Waals interactions.
Advanced Applications of 7 Iodo 9h Fluorene 4 Carboxylic Acid Derivatives
Organic Electronic and Optoelectronic Materials
The unique photophysical and electrochemical properties of the fluorene (B118485) scaffold make its derivatives highly suitable for use in various organic electronic and optoelectronic devices. The ability to modify the core structure at the 7- and 4-positions allows for precise tuning of energy levels, charge transport characteristics, and solid-state morphology, which are critical for device performance.
Fluorene derivatives are widely recognized for their application in OLEDs, primarily due to their high photoluminescence quantum yields, excellent thermal stability, and wide bandgaps, which often result in blue emission. mdpi.comsemanticscholar.org The 7-iodo-9H-fluorene-4-carboxylic acid backbone can be functionalized to create novel emitters and host materials. For instance, the iodine atom can be replaced with various aryl groups through cross-coupling reactions to extend the π-conjugation, thereby shifting the emission color from blue to green or even red. The carboxylic acid group can be converted into an ester or amide to improve solubility and film-forming properties or to attach other functional moieties.
Derivatives of fluorene are often employed as emissive materials in OLEDs. For example, symmetrical fluorene derivatives with different substituents at the C-2 and C-7 positions have been synthesized and shown to be applicable in OLEDs based on exciplex emission. mdpi.com In one study, a series of OLEDs were fabricated using thermal vacuum evaporation, incorporating various exciplex-emitting systems. One such device, using a newly synthesized fluorene derivative as a donor and a commercially available acceptor, exhibited superior performance, emitting in the blue-white region of the spectrum. mdpi.com
Furthermore, borafluorene derivatives have been used as light-emitting materials in OLED devices, exhibiting strong electroluminescence and high luminance intensity. nih.gov These examples highlight the potential of the fluorene core, which is central to this compound, in developing high-performance OLEDs.
| Device Structure | Emitting Material/System | Emission Color | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) |
|---|---|---|---|---|
| ITO/MoO₃/NPB/TCTA/exciplex system/TPBi/LiF/Al | Exciplex from fluorene derivative 4 and PO-T2T | Blue-White | Not specified | Not specified |
| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | FMesB-Cz (borafluorene derivative) | Yellow-Greenish | >22,000 | Not specified |
| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | FMesB-Ac (borafluorene derivative) | Yellow-Greenish | >22,000 | Not specified |
| Not specified | DDiKTa-F (MR TADF emitter) | Green (493 nm) | Not specified | 15.3% |
The fluorene unit is a common component in materials designed for charge transport layers in organic electronic devices. mdpi.com The high charge carrier mobility of fluorene-based polymers and small molecules makes them suitable for both hole transport layers (HTLs) and electron transport layers (ETLs). mdpi.comnih.gov Derivatives of this compound can be engineered to favor either hole or electron transport.
For hole transport, the fluorene core can be functionalized with electron-donating groups, such as triphenylamine (B166846) or carbazole (B46965) moieties. rsc.org These groups help to raise the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating efficient hole injection from the anode and transport to the emissive or active layer. A novel homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), has been developed as a dopant-free hole-transporting material for inverted perovskite solar cells, demonstrating a high power conversion efficiency. mdpi.comnih.gov
For electron transport, the fluorene core can be functionalized with electron-withdrawing groups. Fluorenone derivatives, which are structurally similar to fluorenes, are being explored as electron-transporting materials. nih.gov The modification of this compound with appropriate electron-withdrawing substituents could lower its Lowest Unoccupied Molecular Orbital (LUMO) energy level, making it suitable for use as an ETL. The carboxylic acid group can also be used to anchor the molecule to a metal oxide surface, such as TiO₂ or ZnO, which are commonly used as electron-collecting layers in inverted device architectures.
| Material | Application | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) |
|---|---|---|---|---|
| DDF | HTM | -4.99 | Not specified | Not specified |
| 2M-DDF | HTM | -4.69 | Not specified | Not specified |
| 4M-DDF | HTM | -4.62 | Not specified | Not specified |
| PFTPA | HTM | Not specified | Not specified | 1.12 x 10⁻⁵ |
| F8BT | Hole and Electron Transport | Not specified | -3.3 | Not specified |
In the field of OPVs, there is a growing interest in non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials, such as weak absorption in the visible spectrum and limited energy level tunability. researchgate.net The fluorene scaffold has emerged as a promising core for designing novel NFAs. rsc.orgtees.ac.uk The rigid and planar structure of fluorene facilitates electron delocalization and can lead to high electron mobility.
Derivatives of this compound can be utilized to construct A-D-A (acceptor-donor-acceptor) type small molecule acceptors. The fluorene unit can act as the central donor (D) core, while the iodo and carboxylic acid groups can be functionalized with strong electron-withdrawing end groups to form the acceptors (A). This molecular design allows for broad absorption spectra and tunable energy levels to match with various polymer donors. For instance, a non-fullerene acceptor with a 9,9'-spirobi[9H-fluorene] core and perylenediimide peripheral groups achieved a power conversion efficiency of 5.34% in a bulk heterojunction solar cell. rsc.org Another fluorene-based NFA, when blended with the polymer donor PTB7-Th, has been theoretically shown to have a high charge separation rate and a large open-circuit voltage. rsc.org
| Donor Polymer | Acceptor Material | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
|---|---|---|---|---|---|
| PTB7-Th | SBF-PDI4 | Not specified | Not specified | Not specified | 5.34 |
| PM6 | FCO-2F | Not specified | 20.90 | Not specified | 13.36 |
| P(F8T2-co-OPTAN) | PC₇₁BM | Not specified | Not specified | Not specified | 1.22 |
Catalysis and Reagent Development
The functional groups present in this compound make it an attractive starting material for the development of new catalysts and reagents for organic synthesis.
The rigid fluorene backbone is an excellent scaffold for the design of chiral ligands for asymmetric catalysis. researchgate.net The chirality can be introduced at the C9 position of the fluorene ring or through the formation of atropisomers. The carboxylic acid group at the 4-position of this compound provides a convenient handle for attaching the fluorene moiety to a metal center or for further functionalization to create bidentate or polydentate ligands.
For example, chiral fluorene-based ligands have been successfully used in transition metal-catalyzed asymmetric reactions. The stereogenic center's proximity to the conjugated backbone has been shown to be critical for achieving high enantioselectivity. acs.org Although specific examples using this compound are not prevalent, its structure is amenable to the synthesis of novel chiral ligands. The iodo group could be used in cross-coupling reactions to introduce other coordinating groups, leading to new classes of chiral ligands for a variety of asymmetric transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. researchgate.net
Aryl iodides are well-established precursors for the synthesis of hypervalent iodine(III) and iodine(V) reagents, which are widely used as mild and environmentally friendly oxidizing agents in organic synthesis. arkat-usa.orgscispace.com The this compound is a direct precursor to a fluorene-based hypervalent iodine reagent.
The oxidation of the iodine atom in this compound can be achieved using various oxidizing agents, such as peracids or sodium perborate, to yield the corresponding iodine(III) species, for example, a (diacetoxyiodo)fluorene derivative. arkat-usa.orgorganic-chemistry.org These hypervalent iodine reagents can then be used to perform a wide range of oxidative transformations, including the oxidation of alcohols, phenols, and sulfides, as well as oxidative cyclizations and rearrangements. nih.govorganic-chemistry.org The presence of the fluorene backbone and the carboxylic acid group may influence the reactivity, selectivity, and solubility of the resulting hypervalent iodine reagent, potentially leading to novel catalytic applications. The development of recyclable or catalyst-based hypervalent iodine systems is an active area of research, and fluorene-based derivatives could offer advantages in terms of stability and recoverability. arkat-usa.org
Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the fluorene ring system makes it an excellent scaffold for the development of fluorescent probes and chemical sensors. nih.govacs.org Fluorene derivatives are known for their high fluorescence quantum yields and photostability, which are critical properties for sensitive and reliable detection of various analytes. nih.gov
The functional groups on this compound provide specific binding sites and signaling mechanisms for the detection of ions and molecules. The carboxylic acid moiety can act as a chelating agent for metal ions. For instance, fluorene derivatives containing phosphonic acid groups have been shown to selectively detect Fe(III) ions through fluorescence quenching. researchgate.net Similarly, the carboxylic acid on the this compound scaffold could be used to develop sensors for a range of metal cations.
The iodine atom at the 7-position can also play a role in sensor design. It can participate in halogen bonding interactions with electron-donating species, providing a mechanism for selective recognition. Furthermore, the carbon-iodine bond can be a reactive site for further functionalization, allowing for the attachment of other specific recognition units. Research has shown that fluorenone-based sensors can selectively detect iodide ions, highlighting the potential for halogen-related interactions in sensing applications. nih.govacs.org
Fluorene-based conjugated polymers have also been successfully employed as highly sensitive fluorescent sensors for the detection of nitroaromatic explosives and various metal ions in aqueous media. acs.orgresearchgate.net The modular nature of these polymers allows for the incorporation of specific binding sites and the tuning of their photophysical properties. This compound could serve as a valuable monomer in the synthesis of such sensory polymers.
| Analyte | Sensing Mechanism | Role of Functional Groups | Reported Fluorene-Based Sensor Examples |
| Metal Ions (e.g., Fe³⁺, Pb²⁺) | Fluorescence quenching or enhancement upon binding | Carboxylic acid as a binding site | Fluorene with phosphonic acid for Fe³⁺ researchgate.net |
| Anions (e.g., I⁻) | Fluorescence enhancement through inhibition of charge transfer | Iodine atom for potential halogen bonding interactions | Fluorenone-based sensors for I⁻ nih.govacs.org |
| Nitroaromatic Compounds | Fluorescence quenching | Extended π-conjugation of the fluorene polymer backbone | Fluorene-based conjugated polymers for TNP detection acs.org |
Biological Probes and Molecular Tools (excluding dosage/administration and clinical data)
The excellent photophysical properties of fluorene derivatives, such as high two-photon absorption cross-sections, make them ideal candidates for use as biological probes in advanced microscopy techniques like two-photon fluorescence microscopy (2PFM). nih.gov 2PFM allows for deeper tissue imaging with reduced photodamage, making it a powerful tool in biological research. researchgate.net
The carboxylic acid group of this compound is particularly useful for bioconjugation. It can be readily activated to form an amide bond with amine groups on biomolecules such as proteins and peptides. This allows for the specific labeling of biological targets for imaging and tracking studies. Amine-reactive fluorene probes have been developed for the covalent attachment to biomolecules, enabling their visualization within cells. nih.govacs.org
The iodine atom also offers possibilities for the development of multimodal probes. For instance, radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) are widely used in nuclear medicine for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in radiotherapy. mdpi.commdpi.comnih.gov By synthesizing this compound with a radioactive iodine isotope, it would be possible to create a dual-modality probe that is both fluorescent and radioactive. Such a probe could be used for in vitro fluorescence microscopy and in vivo nuclear imaging, providing complementary information across different scales. The design of stable radioiodinated pharmaceuticals is an active area of research, with a focus on preventing in vivo deiodination. nih.gov
The development of non-radioactive, stable iodine-containing probes has also been explored as a tool for molecular detection in secondary ion mass spectrometry (SIMS), offering another potential application for appropriately functionalized this compound derivatives. rsc.org
| Application | Key Feature of Derivative | Enabling Functional Group(s) | Relevant Technique(s) |
| Cellular Imaging | High two-photon absorption cross-section and fluorescence quantum yield | Fluorene core | Two-Photon Fluorescence Microscopy (2PFM) |
| Biomolecule Labeling | Covalent attachment to proteins, peptides, etc. | Carboxylic acid (for amide bond formation) | Fluorescence Microscopy, Western Blotting |
| Multimodal Imaging | Combination of fluorescence and radioactivity | Fluorene core (fluorescence), Radio-iodine (radioactivity) | Correlative Light and Electron Microscopy (CLEM), SPECT/PET Imaging |
| Mass Spectrometry Imaging | High mass and unique isotopic signature | Iodine atom | Secondary Ion Mass Spectrometry (SIMS) |
Q & A
Q. How can computational modeling predict interactions between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
